molecular formula C13H24N2O2 B2691073 tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate CAS No. 2248400-22-6

tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate

Cat. No.: B2691073
CAS No.: 2248400-22-6
M. Wt: 240.347
InChI Key: BQAURQSFEOMIKX-UHFFFAOYSA-N
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Description

tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . This compound is known for its unique bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with tert-butyl isocyanate. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .

Chemical Reactions Analysis

tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.

    Biology: This compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-butylN-({5-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of tert-butylN-({5-aminobicyclo[22

Properties

IUPAC Name

tert-butyl N-[(5-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-5-9-4-8(10)6-11(9)14/h8-11H,4-7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAURQSFEOMIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CC1CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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